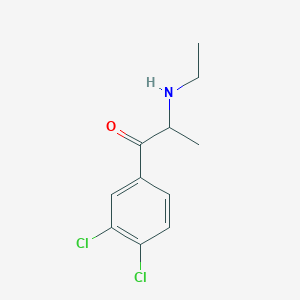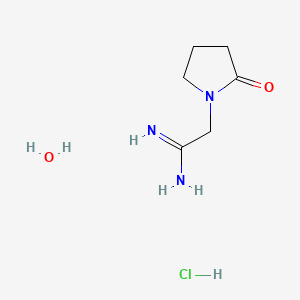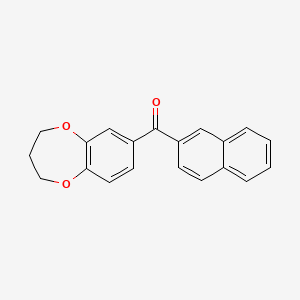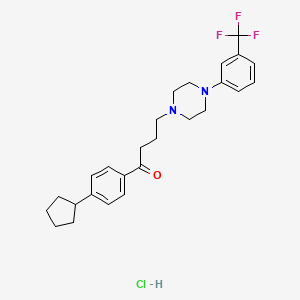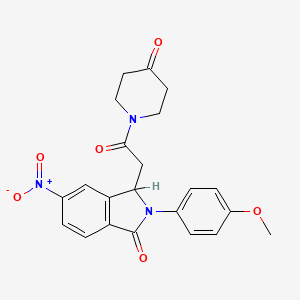
4,4'-(1,6-Hexamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,6-Hexamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming multiple derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,6-Hexamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride typically involves the reaction of 1,6-hexamethylene diisocyanate with alpha-chloromethyl-1-piperazineethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, like triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,6-Hexamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4,4’-(1,6-Hexamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-(1,6-Hexamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and protein functions.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(chloromethyl)-1,1’-biphenyl
- 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
- 2,2’-Bis(bromomethyl)-1,1’-biphenyl
Uniqueness
4,4’-(1,6-Hexamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride is unique due to its specific structure, which includes both piperazine and hexamethylene moieties. This structure allows for diverse chemical reactivity and the formation of various derivatives, making it a valuable compound in scientific research.
Properties
CAS No. |
102233-21-6 |
|---|---|
Molecular Formula |
C20H44Cl6N4O2 |
Molecular Weight |
585.3 g/mol |
IUPAC Name |
1-chloro-3-[4-[6-[4-(3-chloro-2-hydroxypropyl)piperazin-1-yl]hexyl]piperazin-1-yl]propan-2-ol;tetrahydrochloride |
InChI |
InChI=1S/C20H40Cl2N4O2.4ClH/c21-15-19(27)17-25-11-7-23(8-12-25)5-3-1-2-4-6-24-9-13-26(14-10-24)18-20(28)16-22;;;;/h19-20,27-28H,1-18H2;4*1H |
InChI Key |
XLGMFDBMHSATLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCCCN2CCN(CC2)CC(CCl)O)CC(CCl)O.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


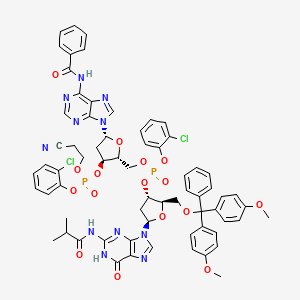
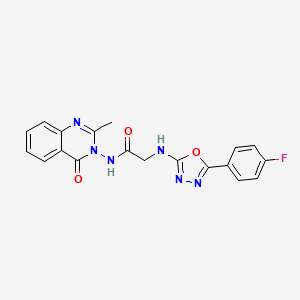
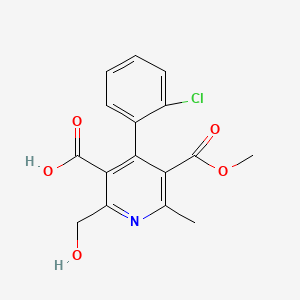
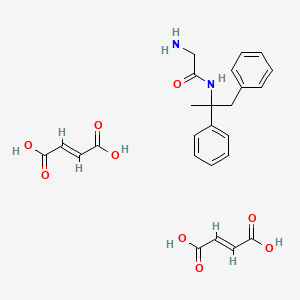

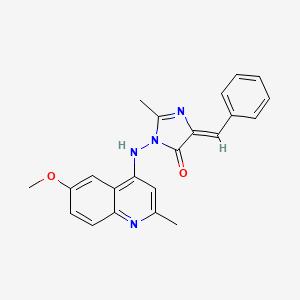
![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)
